N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound featuring a boron-containing dioxaborolane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the formation of the boronic ester through the reaction of an appropriate aniline derivative with a boronic acid or ester. This process often requires the use of palladium catalysts and specific ligands to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrides for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for this compound in chemical reactions involves the formation of a boron-carbon bond through the Suzuki–Miyaura coupling. This process typically involves the oxidative addition of a palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its cyclopentyl and nitro groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-cyclopentyl-5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFN2O4/c1-16(2)17(3,4)25-18(24-16)12-9-15(21(22)23)14(10-13(12)19)20-11-7-5-6-8-11/h9-11,20H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTZBHHCJPTIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NC3CCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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